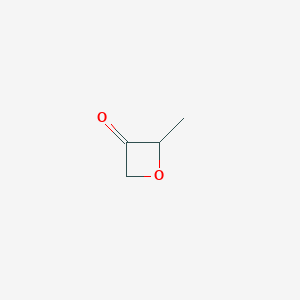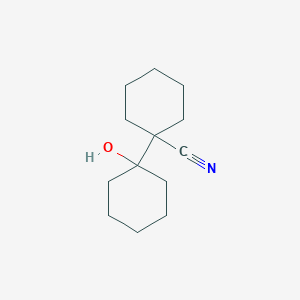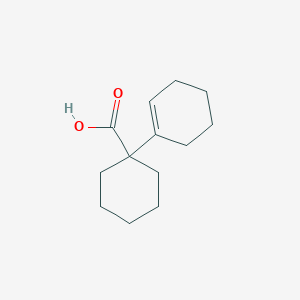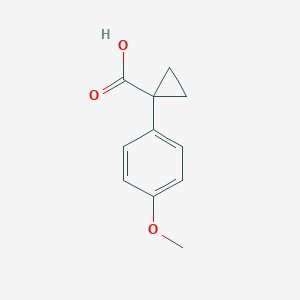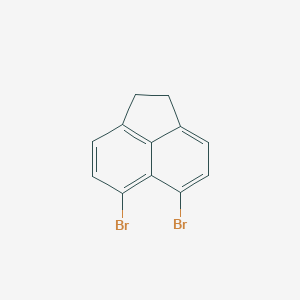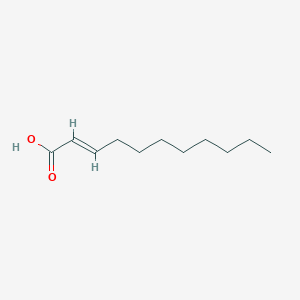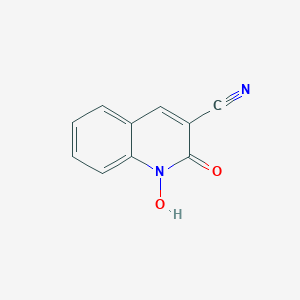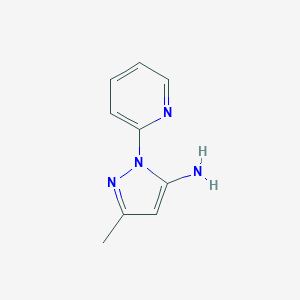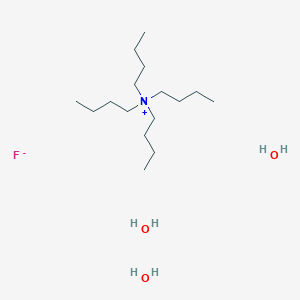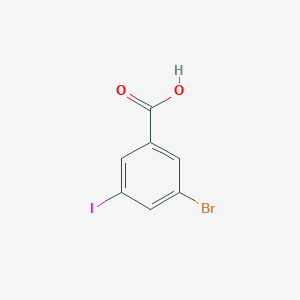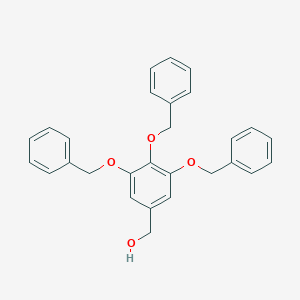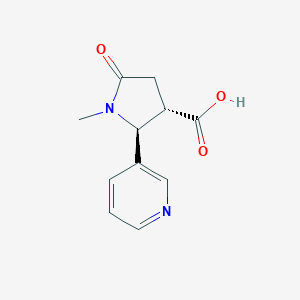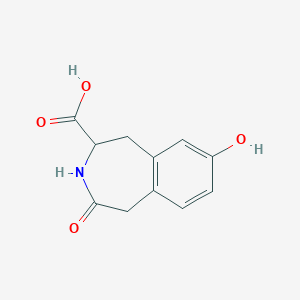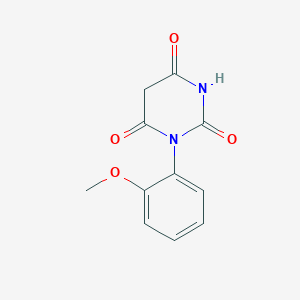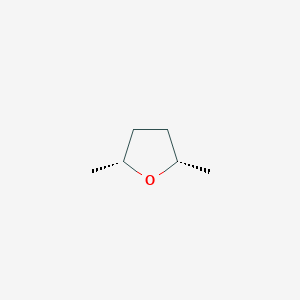
cis-2,5-Dimethyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2,5-dimethyltetrahydrofuran (cis-DMTHF) is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of organic synthesis. It is a chiral molecule that is commonly used as a solvent, reagent, and building block in organic chemistry.
Mecanismo De Acción
The mechanism of action of cis-2,5-Dimethyltetrahydrofuran is not well understood. However, it is believed that it acts as a hydrogen donor and a Lewis base, which makes it an excellent reagent in organic synthesis.
Biochemical and Physiological Effects:
Cis-DMTHF has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-DMTHF has several advantages for lab experiments. It is a stable and non-reactive solvent, which makes it ideal for sensitive reactions. It is also a chiral molecule, which makes it useful in asymmetric synthesis. However, it has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on cis-2,5-Dimethyltetrahydrofuran. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of its potential applications in the field of medicine, such as drug delivery systems. Additionally, research could be conducted to explore its potential as a biofuel.
Conclusion:
Cis-DMTHF is a chiral molecule that has gained significant attention in recent years due to its potential applications in organic synthesis. It is synthesized by various methods, and its mechanism of action is not well understood. It has been extensively used in organic synthesis and has several advantages for lab experiments. However, its potential applications in other fields, such as medicine and biofuels, are still being explored. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Cis-DMTHF can be synthesized by various methods, including the reduction of furfural, the hydrogenation of 2,5-dimethylfuran, and the reduction of 2,5-dimethyl-2,5-hexanediol. The most common method for the synthesis of cis-2,5-Dimethyltetrahydrofuran is the hydrogenation of 2,5-dimethylfuran using a metal catalyst such as palladium or platinum.
Aplicaciones Científicas De Investigación
Cis-DMTHF has been extensively used in organic synthesis as a solvent, reagent, and building block. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
2144-41-4 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(2R,5S)-2,5-dimethyloxolane |
InChI |
InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
OXMIDRBAFOEOQT-OLQVQODUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](O1)C |
SMILES |
CC1CCC(O1)C |
SMILES canónico |
CC1CCC(O1)C |
Sinónimos |
rel-(2R,5S)-Tetrahydro-2,5-dimethylfuran; cis-2,5-Dimethyloxolane; cis-2,5-Dimethyltetrahydrofuran; cis-Tetrahydro-2,5-dimethylfuran; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



